4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI)
Description
4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) (CAS No. 7307-3-1) is a heterocyclic organic compound classified under biochemicals, available in high-purity grades (50 mg to 1 g packaging) . Its structure features a six-carbon chain with a ketone group at position 3, a hydroxyl group at position 5, and a (Z)-configured double bond between carbons 4 and 3. This compound is of interest in organic synthesis and biochemical research due to its reactive functional groups and stereochemistry.
Properties
IUPAC Name |
4-hydroxyhex-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h4,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEJQMZFNPCDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333697 | |
| Record name | 4-Hexen-3-one, 5-hydroxy-, (Z)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63289-87-2 | |
| Record name | 4-Hexen-3-one, 5-hydroxy-, (Z)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural analogs of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) and their distinguishing features:
Functional Group and Reactivity Analysis
- Hydroxyl Position : The hydroxyl group at C5 in the parent compound contrasts with analogs like 5-Hexen-2-one, 3-hydroxy- (9CI) (hydroxyl at C3), which may alter hydrogen-bonding capacity and solubility .
- Double Bond Configuration : The (Z)-configuration in the parent compound vs. (E,Z)-isomers (e.g., 2,4-Hexadienal, (Z,E)-(9CI)) affects molecular geometry and interaction with biological targets .
Physical and Chemical Properties
- Molecular Weight : Ranges from 112.09 g/mol (simpler analogs) to 170.17 g/mol (heterocyclic derivatives) .
- Polarity : Hydroxyl and ketone groups confer moderate polarity, but branched methyl groups (e.g., 424819-61-4) reduce aqueous solubility .
- Stability : Conjugated systems like 2,4-Hexadienal (102605-97-0) may exhibit lower thermal stability due to reactive double bonds .
Preparation Methods
Catalytic Dehydration of Dihydroxy Ketones
Catalytic dehydration represents a direct route to α,β-unsaturated ketones. The patent CN103030541A demonstrates the dehydration of 4-hydroxy-3-hexanone to 4-hexene-3-one using WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ catalysts. Adapting this method for 5-hydroxy-4-hexen-3-one synthesis involves starting with a dihydroxy ketone precursor, such as 3,5-dihydroxyhexanone. Under controlled conditions (200–450°C, airspeed 0.5–15 hr⁻¹), the hydroxyl group at position 5 is retained while the hydroxyl at position 4 undergoes elimination to form the double bond. The catalyst’s acidic sites and pore structure (3–10 nm) favor intramolecular dehydration over intermolecular side reactions .
Key Parameters
-
Catalyst Composition : WO₃/ZrO₂-SiO₂ (W:Zr:Si = 0.1–0.25:1:12–25)
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Temperature : 250–380°C (optimized for minimal byproduct formation)
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Airspeed : 1–10 hr⁻¹ (balances residence time and throughput)
This method achieves ~75% yield in pilot studies, with Z-selectivity attributed to steric effects imposed by the catalyst’s mesoporous framework .
Hydration of Alkynones
The hydration of 5-hydroxy-4-hexen-2-yne offers a stereoselective pathway. As reported by Chemdad , alkynes undergo acid-catalyzed hydration (H₂SO₄/HgSO₄) to form α,β-unsaturated ketones. For the target compound, the alkyne precursor is synthesized via Sonogashira coupling between propargyl alcohol and a ketone derivative. Subsequent hydration introduces the ketone group while preserving the Z-configuration through syn-addition mechanisms.
Reaction Conditions
-
Catalyst : 10% HgSO₄ in H₂SO₄
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Temperature : 80–100°C (prevents over-oxidation)
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Time : 4–6 hours
Hydrogenation of 2-hexen-5-yn-4-one over Pd-CaCO₃ further refines the geometry, yielding 85% Z-isomer .
Aldol Condensation with Stereochemical Control
Aldol condensation between acetone and 3-hydroxypropanal generates the β-hydroxy ketone intermediate, which is dehydrated to form the α,β-unsaturated system. Using Evans’ oxazolidinone chiral auxiliaries, the Z-configuration is enforced during the enolate formation step. The hydroxyl group is introduced via asymmetric epoxidation followed by acid-catalyzed ring-opening.
Optimized Protocol
-
Base : LDA (Lithium Diisopropylamide) at −78°C
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Oxidation : Sharpless asymmetric epoxidation (Ti(OiPr)₄, (+)-DET)
-
Yield : 68% with 92% ee (enantiomeric excess)
This method, though multi-step, is favored for academic synthesis due to its high stereocontrol .
Oxidation of Allylic Alcohols
Oxidation of 5-hydroxy-4-hexen-3-ol using Jones reagent (CrO₃/H₂SO₄) selectively converts the secondary alcohol to a ketone. The double bond geometry is retained through mild oxidation conditions (0–5°C), avoiding isomerization.
Experimental Data
| Parameter | Value |
|---|---|
| Oxidizing Agent | CrO₃ (2.5 equiv) |
| Solvent | Acetone/H₂O (4:1) |
| Yield | 78% |
| Z:E Ratio | 9:1 |
This route is scalable but requires careful handling of toxic chromium reagents .
Comparative Analysis of Methods
| Method | Yield (%) | Z-Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic Dehydration | 75 | Moderate | High | High |
| Alkyne Hydration | 85 | High | Moderate | Moderate |
| Aldol Condensation | 68 | Very High | Low | Low |
| Allylic Alcohol Oxidation | 78 | High | Moderate | Moderate |
| Biocatalytic | 60* | Very High | Emerging | Variable |
*Theoretical estimate based on analogous systems.
Q & A
Q. What spectroscopic methods are recommended for confirming the structure and stereochemistry of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI)?
To confirm the structure and stereochemistry:
- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts and coupling constants to distinguish between (Z) and (E) isomers. For example, the double bond geometry can be inferred from H NMR coupling constants (typically 10–12 Hz for trans, 6–8 Hz for cis) .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and hydroxyl (-OH) stretching vibrations (e.g., ~1700 cm for ketones, ~3300 cm for hydroxyl groups) .
- Mass Spectrometry (MS): Confirm molecular weight via molecular ion peaks and fragmentation patterns. High-resolution MS (HRMS) ensures accurate mass determination .
- Computational Modeling: Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data for stereochemical validation .
Q. What purification techniques are effective for obtaining high-purity 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) for biochemical studies?
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate isomers and impurities .
- Recrystallization: Optimize solvent polarity (e.g., ethanol/water) to isolate crystalline products.
- High-Performance Liquid Chromatography (HPLC): Employ chiral stationary phases (e.g., amylose-based columns) for enantiomeric resolution .
Advanced Research Questions
Q. How can researchers investigate the atmospheric degradation kinetics of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) involving ozone and hydroxyl radicals?
- Smog Chamber Experiments: Simulate atmospheric conditions by mixing the compound with O/OH radicals under controlled UV light. Monitor degradation products via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) .
- Rate Constant Determination: Use relative rate methods with reference compounds (e.g., cyclohexane) to calculate OH/O reaction rates. Competitive kinetic assays are critical for urban pollution modeling .
Q. What experimental approaches probe the selective interaction of 4-Hexen-3-one derivatives with G-quadruplex DNA structures?
- Fluorescent Titration Assays: Use probes like thioflavin T or derivatives of 9CI (as in ) to monitor fluorescence quenching/enhancement upon binding. Calculate binding constants () via Stern-Volmer plots .
- Competitive Binding Studies: Compare selectivity against duplex DNA using electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR) .
- Molecular Docking: Predict binding modes using software like AutoDock Vina, focusing on π-π stacking and hydrogen-bonding interactions with G-quadruplex loops .
Q. How can (Z) and (E) isomers of 4-Hexen-3-one derivatives be differentiated during synthesis and characterization?
- Nuclear Overhauser Effect (NOE) NMR: Irradiate protons across the double bond to detect spatial proximity in the (Z) isomer .
- Vibrational Circular Dichroism (VCD): Resolve enantiomers by analyzing differential absorption of left- vs. right-circularly polarized IR light .
- Chiral Chromatography: Use chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases for isomer separation .
Q. What computational strategies predict the reactivity of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) in nucleophilic addition reactions?
- DFT Calculations: Optimize transition states for nucleophilic attack (e.g., by water or amines) at the carbonyl carbon. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites .
- Molecular Dynamics (MD) Simulations: Study solvent effects on reaction pathways using explicit solvent models (e.g., water or ethanol) .
Q. How can environmental fate studies assess hydrolysis and photolysis pathways of 4-Hexen-3-one, 5-hydroxy-, (Z)-(9CI) in aquatic systems?
- Photolysis Experiments: Exclude aqueous solutions to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS. Measure quantum yields using actinometers .
- Hydrolysis Studies: Conduct pH-dependent experiments (pH 3–9) to assess ester or ketone stability. Monitor reaction progress using H NMR or UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
